REACTION_CXSMILES
|
C(#N)C.[CH:4]([C:6]1[NH:7][CH:8]=[CH:9][N:10]=1)=[O:5].[CH3:11][N:12]([CH3:17])[S:13](Cl)(=[O:15])=[O:14]>C(N(CC)CC)C>[CH:4]([C:6]1[N:7]([S:13]([N:12]([CH3:17])[CH3:11])(=[O:15])=[O:14])[CH:8]=[CH:9][N:10]=1)=[O:5]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1NC=CN1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at 50° C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitated crystal was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
WASH
|
Details
|
The residue was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to obtain a crude compound
|
Type
|
WASH
|
Details
|
The wash solution was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography (ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
to obtain a crude product
|
Type
|
CUSTOM
|
Details
|
obtained previously
|
Type
|
WASH
|
Details
|
by washing with ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N(C=CN1)S(=O)(=O)N(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |